2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that features a sulfonamide group, a fluorine atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-aminobenzenesulfonamide with dimethylamine to form 4-N,N-Dimethylsulfamoylaniline.
Introduction of the Fluorine Atom: The next step involves the fluorination of a suitable precursor, such as 5-bromobenzoic acid, using a fluorinating agent like potassium fluoride.
Coupling Reaction: The final step is a coupling reaction between 4-N,N-Dimethylsulfamoylaniline and 5-fluorobenzoic acid under suitable conditions, often involving a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different sulfonamide derivatives.
Scientific Research Applications
2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
2-(4-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds.
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)13-8-5-11(16)9-14(13)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVVCBCNYHPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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